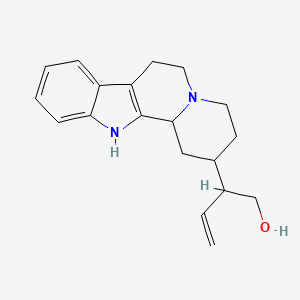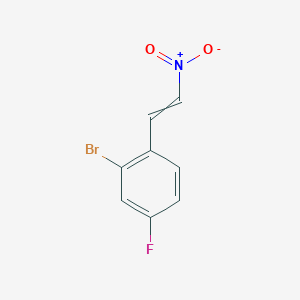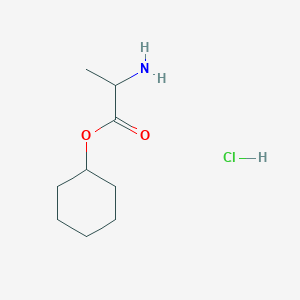![molecular formula C78H137N7O30 B13399546 (4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Mal-PEG6)-N-bis(PEG7-TCO) is a bifunctional polyethylene glycol derivative that is widely used in bioconjugation and drug delivery systems. This compound consists of a maleimide group, a polyethylene glycol spacer, and a trans-cyclooctene group. The maleimide group allows for selective conjugation with thiol groups, while the trans-cyclooctene group is used in bioorthogonal reactions, particularly in the tetrazine ligation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as p-nitrophenyl chloroformate to form an activated ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.
Introduction of Trans-Cyclooctene: The maleimide-polyethylene glycol intermediate is further reacted with trans-cyclooctene to form the final product, N-(Mal-PEG6)-N-bis(PEG7-TCO).
Industrial Production Methods
In industrial settings, the production of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and biotechnological applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Bioorthogonal Reactions: The trans-cyclooctene group participates in tetrazine ligation, a rapid and selective bioorthogonal reaction.
Common Reagents and Conditions
Conjugation Reactions: Common reagents include thiol-containing molecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.
Bioorthogonal Reactions: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be performed under mild conditions, making it suitable for in vivo applications.
Major Products Formed
Thioether Conjugates: Formed from the reaction of the maleimide group with thiols.
Tetrazine Adducts: Formed from the reaction of the trans-cyclooctene group with tetrazines.
Applications De Recherche Scientifique
N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its ability to form stable conjugates with thiol-containing molecules and participate in bioorthogonal reactions. The maleimide group selectively reacts with thiols to form thioether bonds, while the trans-cyclooctene group undergoes rapid and selective ligation with tetrazines. These reactions enable the precise modification and labeling of biomolecules, facilitating various applications in research and medicine.
Comparaison Avec Des Composés Similaires
N-(Mal-PEG6)-N-bis(PEG7-TCO) is unique due to its dual functionality, combining a maleimide group and a trans-cyclooctene group. Similar compounds include:
N-(Mal-PEG6)-N-bis(PEG7-DBCO): Contains a dibenzocyclooctyne group instead of trans-cyclooctene, used in strain-promoted azide-alkyne cycloaddition.
N-(Mal-PEG6)-N-bis(PEG7-NHS): Contains an N-hydroxysuccinimide ester group, used for amine conjugation.
The uniqueness of N-(Mal-PEG6)-N-bis(PEG7-TCO) lies in its ability to participate in both thiol conjugation and tetrazine ligation, providing versatility in bioconjugation and drug delivery applications.
Propriétés
Formule moléculaire |
C78H137N7O30 |
|---|---|
Poids moléculaire |
1652.9 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93) |
Clé InChI |
LXEACWVJIHRBDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)


![3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)
![N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B13399523.png)



![(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13399554.png)

![Pyrazino[2,3-b]pyrazine](/img/structure/B13399560.png)
